(Z)-Triprolidine Hydrochloride

Übersicht

Beschreibung

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

Biologische Aktivität

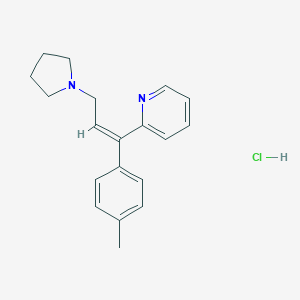

(Z)-Triprolidine Hydrochloride, commonly referred to as triprolidine, is a first-generation antihistamine with notable biological activity, primarily as an H1 receptor antagonist. This article delves into its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅ClN₂O |

| Molecular Weight | 314.85 g/mol |

| Melting Point | 115-120 °C |

| Boiling Point | 462 °C at 760 mmHg |

| Density | N/A |

| CAS Number | 6138-79-0 |

Triprolidine is characterized by its ability to penetrate cell membranes effectively, which enhances its pharmacological efficacy in the central nervous system (CNS) compared to other antihistamines.

Triprolidine functions primarily as an H1 receptor antagonist , competing with histamine for binding sites on effector cells in various tissues, including the respiratory tract and blood vessels. Unlike other antihistamines, triprolidine acts as an inverse agonist, shifting the equilibrium of histamine receptors toward an inactive state, thereby downregulating allergic inflammation .

Pharmacokinetics

A phase 1 clinical trial assessed the pharmacokinetic (PK) profile of triprolidine. Key findings include:

- Bioavailability : Approximately 4% when administered orally.

- Maximum Plasma Concentration (Cmax) : Achieved at approximately 1.5 hours post-administration.

- Elimination Half-Life : Ranges from 4 to 6 hours.

- Protein Binding : About 90% .

The study also highlighted that triprolidine is primarily metabolized by the liver via cytochrome P450 enzymes, particularly CYP2D6, which is crucial for understanding drug interactions .

Biological Activity and Therapeutic Uses

Triprolidine's primary therapeutic applications include:

- Allergic Rhinitis : It alleviates symptoms such as sneezing and runny nose.

- Asthma Management : Provides symptomatic relief in asthma patients.

- Urticaria Treatment : Effective in managing hives and related skin conditions .

Case Studies

- Animal Model Study :

-

Human Clinical Trial :

- A randomized crossover trial involving 24 healthy adults evaluated the PK profiles of triprolidine. The study compared single-agent formulations with a combination product (triprolidine + pseudoephedrine). The combination showed a higher Cmax (9.5 ng/mL) compared to single agents, indicating enhanced efficacy when combined with pseudoephedrine .

Side Effects and Safety Profile

While triprolidine is effective as an antihistamine, it is associated with several side effects, primarily sedation due to its CNS penetration. Adverse effects were notably higher in women during clinical trials. Common side effects include:

- Drowsiness

- Dry mouth

- Dizziness

These side effects are typical for first-generation antihistamines and limit their use in certain populations .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antihistaminic Properties

Triprolidine acts as a selective H1 antagonist, effectively alleviating symptoms associated with allergic rhinitis and the common cold, such as sneezing, nasal congestion, and rhinorrhea. It is commonly combined with other medications like codeine phosphate and pseudoephedrine in formulations such as TRIACIN-C, which is indicated for temporary relief of coughs and upper respiratory symptoms .

2. Central Nervous System (CNS) Effects

Research indicates that triprolidine can penetrate the CNS, influencing neurochemical pathways. A study highlighted its cocaine-like neurochemical effects compared to other antihistamines, suggesting potential implications for understanding addiction mechanisms and CNS-related disorders .

Formulation Development

1. Combination Therapies

Triprolidine is often used in combination therapies to enhance therapeutic efficacy. For instance, studies have shown that triprolidine combined with analgesics or decongestants can significantly improve symptom relief in patients suffering from colds or allergies. A systematic review indicated that antihistamine-decongestant combinations resulted in a lower treatment failure rate compared to placebo .

2. Delivery Mechanisms

In vitro studies have demonstrated the effective permeation of triprolidine across biological membranes, particularly the olfactory mucosa. This property suggests potential for intranasal delivery systems that could enhance bioavailability and rapid onset of action .

Case Studies

1. Clinical Efficacy in Adults and Children

A meta-analysis involving 30 studies with over 6,000 participants assessed the efficacy of triprolidine in treating cold symptoms. The results indicated a significant improvement in symptom relief compared to placebo, with an odds ratio (OR) of treatment failure at 0.31 for antihistamine-decongestant combinations .

2. Adverse Effects Monitoring

While triprolidine is effective, monitoring for adverse effects is crucial. In clinical trials, participants using triprolidine experienced higher rates of drowsiness compared to placebo groups (31% vs. 13%) but did not show significant differences in severe adverse events . This highlights the importance of patient education regarding potential side effects.

Data Tables

| Study Type | Participants | Active Treatment Efficacy (%) | Placebo Efficacy (%) | OR (95% CI) |

|---|---|---|---|---|

| Antihistamine-Decongestant | 1298 | 70 | 55 | 0.31 (0.20 to 0.48) |

| Antihistamine-Analgesic | 1608 | 70 | 43 | 0.33 (0.23 to 0.46) |

Eigenschaften

IUPAC Name |

2-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUYEJNGHIOFOC-VVTVMFAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.